3-Chloro-5-(trifluoromethyl)pyrazine-2-carbonitrile

Lipophilicity Medicinal Chemistry ADME

Researchers seeking a regioselective, electron-deficient pyrazine scaffold for agrochemical or pharmaceutical development face supply inconsistency. This compound offers a unique synthetic solution. - Unique reactivity: C3 chloro is activated by C5-CF₃ and C2-CN, enabling selective SNAr and cross-coupling for building complex molecules. - Proven utility: Used as a key intermediate in patented SDHI fungicide analogues and clinical-stage ATR/CHK1 kinase inhibitors. - Supply certainty: High-purity stock is available for immediate global shipping, ensuring reproducible R&D.

Molecular Formula C6HClF3N3
Molecular Weight 207.54 g/mol
CAS No. 2091672-48-7
Cat. No. B6592484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5-(trifluoromethyl)pyrazine-2-carbonitrile
CAS2091672-48-7
Molecular FormulaC6HClF3N3
Molecular Weight207.54 g/mol
Structural Identifiers
SMILESC1=C(N=C(C(=N1)C#N)Cl)C(F)(F)F
InChIInChI=1S/C6HClF3N3/c7-5-3(1-11)12-2-4(13-5)6(8,9)10/h2H
InChIKeyNGYPCJPDZYNHBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-5-(trifluoromethyl)pyrazine-2-carbonitrile (CAS 2091672-48-7) – A Strategic Pyrazine Building Block for Agrochemical and Pharmaceutical Synthesis


3-Chloro-5-(trifluoromethyl)pyrazine-2-carbonitrile (CAS 2091672-48-7) is a fluorinated heterocyclic building block characterized by a pyrazine core bearing a chloro group at the 3-position, a trifluoromethyl group at the 5-position, and a nitrile group at the 2-position . This substitution pattern creates a unique electronic environment that governs its reactivity profile, making it a versatile intermediate for the construction of bioactive molecules in agrochemical and pharmaceutical research [1].

Why Substituting 3-Chloro-5-(trifluoromethyl)pyrazine-2-carbonitrile (CAS 2091672-48-7) with Analogs Risks Project Failure


The precise positioning of the chloro, trifluoromethyl, and nitrile groups on the pyrazine ring in 3-Chloro-5-(trifluoromethyl)pyrazine-2-carbonitrile dictates a specific electronic and steric landscape that cannot be replicated by analogs lacking this exact substitution pattern . The combination of the strong electron-withdrawing trifluoromethyl group at the 5-position and the nitrile at the 2-position activates the chloro substituent at the 3-position for highly regioselective nucleophilic aromatic substitution (SNAr) and cross-coupling reactions [1]. Replacing it with a 2-chloro or 3,5-dichloro analog, or a derivative lacking the nitrile, will alter the electrophilicity and regioselectivity of the pyrazine core, leading to different reaction outcomes, undesired byproducts, or complete synthetic failure in multi-step sequences . Furthermore, the compound's distinct lipophilicity (LogP) directly impacts its suitability as an intermediate for designing bioactive molecules with optimal ADME properties .

Quantitative Evidence Differentiating 3-Chloro-5-(trifluoromethyl)pyrazine-2-carbonitrile (CAS 2091672-48-7)


Enhanced Lipophilicity (LogP) for Improved Membrane Permeability Compared to Non-Fluorinated Analogs

The trifluoromethyl group in 3-Chloro-5-(trifluoromethyl)pyrazine-2-carbonitrile significantly increases its lipophilicity, a key parameter for passive membrane diffusion in biological systems. Its calculated LogP is 1.87 . In contrast, the non-fluorinated pyrazine-2-carbonitrile has a calculated XLogP3 of 0.7 [1]. This difference quantifies the enhanced membrane permeability conferred by the -CF3 group.

Lipophilicity Medicinal Chemistry ADME

Regioselective Reactivity Driven by Unique Orthogonal Activation: A Key Differentiator from Other Chloro-Trifluoromethyl Pyrazine Isomers

The reactivity of the chloro substituent in 3-Chloro-5-(trifluoromethyl)pyrazine-2-carbonitrile is electronically activated by the adjacent nitrile and the para-trifluoromethyl group, leading to a distinct regioselectivity profile in nucleophilic aromatic substitution (SNAr) compared to other isomers [1]. For instance, studies on chlorofluoropyrazines demonstrate that the position of substituents dramatically alters the preferred site of nucleophilic attack [2]. Unlike 2-chloro-5-(trifluoromethyl)pyrazine, which lacks the ortho nitrile activation, the 3-chloro-2-carbonitrile system is expected to exhibit enhanced electrophilicity at the chloro-bearing carbon, enabling milder reaction conditions.

Nucleophilic Aromatic Substitution Synthetic Chemistry Cross-Coupling

Balanced Electronic Profile for Cross-Coupling: Mitigating Dehalogenation vs. 3,5-Dichloro Analogs

The presence of a single chloro group adjacent to a nitrile in 3-Chloro-5-(trifluoromethyl)pyrazine-2-carbonitrile presents a more controlled handle for palladium-catalyzed cross-couplings compared to the 3,5-dichloro analog (CAS 1238230-19-7) [1]. The dichloro compound suffers from competitive dehalogenation and site-selectivity issues, often leading to complex product mixtures [2]. The target compound's single, electronically activated chloro site ensures a cleaner oxidative addition step, improving catalyst turnover and yield.

Cross-Coupling Palladium Catalysis C-H Activation

Storage Stability Under Inert Atmosphere: Defined Conditions for Reliable Long-Term Use

Unlike many air- and moisture-sensitive pyrazine derivatives, 3-Chloro-5-(trifluoromethyl)pyrazine-2-carbonitrile has well-defined and practical storage requirements. The compound is recommended to be stored under inert gas (nitrogen or argon) at 2-8°C . This is in contrast to analogs like 2-chloro-5-(trifluoromethyl)pyrazine, which may not have explicitly defined long-term storage conditions , potentially leading to batch-to-batch variability in performance.

Stability Storage Procurement

Strategic Application Scenarios for 3-Chloro-5-(trifluoromethyl)pyrazine-2-carbonitrile (CAS 2091672-48-7)


Synthesis of Next-Generation Succinate Dehydrogenase Inhibitor (SDHI) Fungicides

The compound's unique combination of a trifluoromethyl group and an activated chloro substituent makes it an ideal precursor for constructing the pyrazine-2-carboxamide core found in modern SDHI fungicides . Its lipophilicity (LogP ~1.9) is well-suited for designing molecules that need to penetrate fungal cell walls, while the chloro handle allows for the introduction of diverse amine motifs via SNAr to explore structure-activity relationships (SAR) .

Development of Kinase Inhibitors Targeting CHK1 and ATR for Oncology

Patents disclose the use of 3-Chloro-5-(trifluoromethyl)pyrazine-2-carbonitrile as a key intermediate in the synthesis of potent ATR and CHK1 kinase inhibitors [REFS-3, REFS-4]. The compound serves as a scaffold for elaborating the pyrazine-2-carbonitrile core, a privileged structure in several clinical-stage candidates, where the chloro atom is replaced with aryl or heteroaryl groups via cross-coupling to achieve target potency and selectivity [3].

Building Block for Agrochemical Herbicides and Insecticides

The electron-deficient pyrazine core and enhanced lipophilicity conferred by the -CF3 group are recurring features in modern crop protection agents . This compound is a valuable intermediate for synthesizing substituted pyrazines with herbicidal or insecticidal activity, as described in patents covering this chemical space [4]. The nitrile group provides a versatile handle for further transformations or can serve as a bioisostere for carboxylic acids.

Construction of Fluorinated Advanced Materials and Ligands

The predictable reactivity of the chloro group enables the synthesis of tailored fluorinated heterocycles for materials science . The compound can be used to introduce a pyrazine-based, highly electron-deficient moiety into polymers or to synthesize bidentate ligands for catalysis, where the nitrile and pyrazine nitrogen atoms act as coordination sites .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Chloro-5-(trifluoromethyl)pyrazine-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.